molecular formula C13H12O B181839 4-(3-Methylphenyl)phenol CAS No. 191724-08-0

4-(3-Methylphenyl)phenol

Cat. No. B181839
M. Wt: 184.23 g/mol
InChI Key: DMTSNKPXUWEOBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenol derivatives often involves the reaction of substituted phenols with various reagents. For instance, the synthesis of electroactive phenol-based polymers has been achieved by reacting di(thiophen-2-yl)-1H-pyrrol-1-yl derivatives with 4-aminophenol under specific conditions . Similarly, the synthesis of poly-4-[(2-methylphenyl)iminomethyl]phenol was studied using different oxidants in an aqueous alkaline medium . These methods could potentially be adapted for the synthesis of 4-(3-Methylphenyl)phenol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of phenol derivatives is often confirmed using spectroscopic techniques such as FT-IR, UV–vis, NMR, and sometimes X-ray crystallography . These techniques can provide detailed information about the functional groups, molecular geometry, and electronic structure of the compounds. For 4-(3-Methylphenyl)phenol, similar analytical methods would be employed to elucidate its structure.

Chemical Reactions Analysis

Phenol derivatives can undergo various chemical reactions, including oxidative polymerization , which can be used to synthesize polymers with specific properties. The reactivity of these compounds can be influenced by the substituents on the phenol ring, as seen in the synthesis of Schiff bases and their ability to form hydrogen bonds . The chemical behavior of 4-(3-Methylphenyl)phenol would likely be influenced by the presence of the methyl group on the phenyl ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenol derivatives, such as thermal stability, solubility, and electrochemical properties, are characterized using techniques like TG-DTA, SEC, and conductivity measurements . These properties are crucial for determining the potential applications of these compounds in various fields, including materials science and electronics. The solvatochromism and preferential solvation in solvent mixtures of nitro-substituted phenolates have also been investigated, which could be relevant for understanding the solvent interactions of 4-(3-Methylphenyl)phenol .

Relevant Case Studies

Several case studies in the provided papers highlight the potential applications of phenol derivatives. For example, the antimicrobial and antidiabetic activities of 4-aminophenol derivatives have been evaluated, suggesting their use in pharmaceutical applications . The solvatochromic properties of nitro-substituted phenolates have been explored for their use as solvatochromic switches . Additionally, the radical scavenging activities of certain phenol derivatives indicate their potential as antioxidants . These studies provide a context for the possible applications of 4-(3-Methylphenyl)phenol in similar areas.

Safety And Hazards

Phenolic compounds, including “4-(3-Methylphenyl)phenol”, can pose safety hazards. They can cause burns of eyes, skin, and mucous membranes . They are also combustible materials, and their containers may explode when heated .

Future Directions

The future directions for research on “4-(3-Methylphenyl)phenol” and similar phenolic compounds could include further exploration of their synthesis methods, mechanisms of action, and potential applications. For instance, there is interest in the potential use of phenolic compounds in functional foods due to their beneficial physiological effects . Additionally, the development of new analytical methods for phenolic compounds in fortified foodstuffs presents another promising direction .

properties

IUPAC Name

4-(3-methylphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-10-3-2-4-12(9-10)11-5-7-13(14)8-6-11/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTSNKPXUWEOBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362560
Record name 3'-Methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methylphenyl)phenol

CAS RN

191724-08-0
Record name 3'-Methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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